6-氟-1H-吲唑-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

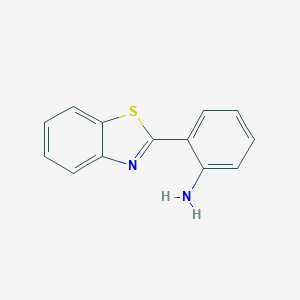

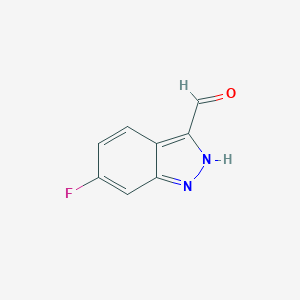

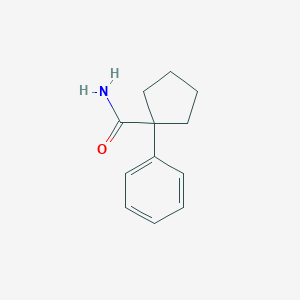

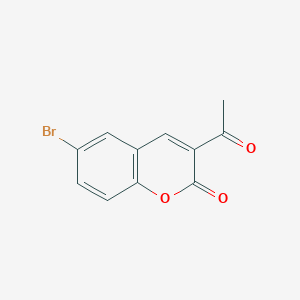

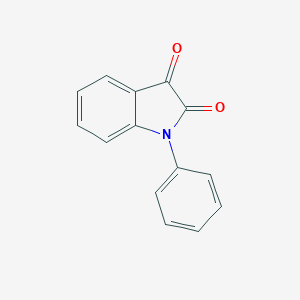

6-fluoro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 . This compound is a derivative of indazole, a heterocyclic compound that is drawing more and more attention in medicinal chemistry .

Synthesis Analysis

Indazole derivatives, including 6-fluoro-1H-indazole-3-carbaldehyde, can be synthesized through various methods. One common method is the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Other strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 6-fluoro-1H-indazole-3-carbaldehyde consists of an indazole ring, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring. The compound has a fluorine atom at the 6th position and a carbaldehyde group at the 3rd position of the indazole ring .Chemical Reactions Analysis

The aldehyde group in 6-fluoro-1H-indazole-3-carbaldehyde makes it a key intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles) via cyclization reactions .科学研究应用

吲唑衍生物及其治疗应用

吲唑衍生物,包括 6-氟-1H-吲唑-3-甲醛等化合物,因其广泛的生物活性而被广泛研究,从而引起了开发新型基于吲唑的治疗剂的极大兴趣。这些衍生物已显示出有希望的抗癌和抗炎活性。它们还已应用于涉及蛋白激酶和神经变性的疾病中,突出了它们的药理学重要性。这些化合物的作用机制为具有增强生物和治疗特性的新分子铺平了道路 (Denya, Malan, & Joubert, 2018).

吲唑的化学和生物学

吲唑,包括特定的衍生物 6-氟-1H-吲唑-3-甲醛,由于其多样的药用应用而对药物发现至关重要。这些化合物表现出广泛的生物活性,例如抗菌、抗癌、抗氧化、抗炎、抗糖尿病、抗病毒、抗增殖、抗结核、杀精和抗精神病作用。这种多功能性突出了吲唑及其衍生物在合成新药和治疗剂中的重要性,使其成为天然产物化学和合成化学的焦点 (Ali, Dar, Pradhan, & Farooqui, 2013).

氟化液晶及其应用

将氟原子引入液晶中,例如 6-氟-1H-吲唑-3-甲醛的衍生物,会产生具有非凡特性的材料。氟取代基影响熔点、中间相形态和转变温度,影响介电各向异性、光学各向异性和粘弹性等物理性质。这些氟化液晶在显示器和其他技术中得到应用,突出了氟化对材料性能及其潜在工业应用的多功能影响 (Hird, 2007).

作用机制

Target of Action

6-Fluoro-1H-indazole-3-carbaldehyde, like other indazole derivatives, has a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease

Mode of Action

Indazole derivatives generally interact with their targets through strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can lead to changes in the target protein’s function, potentially altering cellular processes.

Biochemical Pathways

Indazole derivatives are known to play a role in various biochemical pathways due to their wide range of medicinal applications . They can affect pathways related to hypertension, cancer, depression, inflammation, and bacterial infections .

Result of Action

Given its structural similarity to other indazole derivatives, it may have similar effects, such as inhibiting certain kinases or other proteins, leading to changes in cellular function .

未来方向

属性

IUPAC Name |

6-fluoro-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNVJZCWCJWPGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622088 |

Source

|

| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

518987-33-2 |

Source

|

| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)